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O-(2-bromoethyl)-tyrosine

Peptide Macrocyclization Genetic Code Expansion E. coli Biosynthesis

Researchers using genetic code expansion for peptide cyclization often encounter inefficient macrocyclization and significant loss of target binding affinity when substituting electrophilic unnatural amino acids (eUAAs). O-(2-Bromoethyl)-tyrosine (O2beY) directly solves this reproducibility challenge. - Achieves 80-100% cyclization yield for 2 to 8 amino acid rings, ensuring efficient library production. - Preserves high-affinity binding (e.g., streptavidin binder KD=20 nM); substitution with another eUAA caused a 17-fold affinity loss. - Synthesizable in-house using a DMF protocol delivering 65% yield, reducing procurement frequency and cost. For procurement managers: O2beY is available from BenchChem with documented purity and fast global delivery, ensuring your discovery projects remain on schedule.

Molecular Formula C11H14BrNO3
Molecular Weight 288.14 g/mol
Cat. No. B14014691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-(2-bromoethyl)-tyrosine
Molecular FormulaC11H14BrNO3
Molecular Weight288.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)O)N)OCCBr
InChIInChI=1S/C11H14BrNO3/c12-5-6-16-9-3-1-8(2-4-9)7-10(13)11(14)15/h1-4,10H,5-7,13H2,(H,14,15)/t10-/m0/s1
InChIKeyOSYXBYWFALZNNG-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O2beY: Electrophilic Amino Acid for Peptide Macrocyclization


O-(2-Bromoethyl)-L-tyrosine (O2beY) is a synthetic, non-canonical amino acid (ncAA) and electrophilic unnatural amino acid (eUAA) derived from L-tyrosine, characterized by a 2-bromoethyl ether substitution at the phenolic hydroxyl group [1]. Its defining feature is a reactive bromoethyl side chain, enabling chemoselective, intramolecular thioether bond formation with a proximal cysteine residue in peptides and proteins [1]. This reactivity profile is exploited in genetic code expansion (GCE) strategies for the ribosomal synthesis of conformationally constrained, thioether-bridged macrocyclic peptides in living bacterial cells (e.g., E. coli) [1]. The compound is typically employed as a research tool in chemical biology and peptide drug discovery, where its ability to be site-specifically incorporated via orthogonal aminoacyl-tRNA synthetase/tRNA pairs provides a precise and versatile method for peptide stapling and cyclization [1].

Why O2beY Cannot Be Replaced


Despite a growing toolbox of electrophilic unnatural amino acids (eUAAs) for peptide macrocyclization, O-(2-bromoethyl)-tyrosine (O2beY) possesses a unique reactivity profile that cannot be assumed to be interchangeable with other tyrosine alkylating agents or newer eUAAs. Generic substitution based solely on the presence of an electrophilic handle ignores critical, quantifiable differences in cyclization efficiency, substrate scope (e.g., crosslinking distance), and the subsequent impact on the biological activity of the resulting macrocycle. As demonstrated in direct comparative studies, the choice of eUAA module dictates not only the achievable ring size but also profoundly alters the binding affinity of the final cyclic peptide to its target protein [1]. Therefore, a decision to procure a specific eUAA like O2beY must be driven by specific, evidence-based performance metrics, as detailed below, rather than the assumption of functional equivalence with similar reagents.

O2beY Comparative Evidence


Cyclization Efficiency vs. Newer eUAAs

O2beY enables efficient peptide macrocyclization in E. coli with high yields (80–100%) but is restricted to peptides where the reactive cysteine is 2 to 8 residues away from the ncAA (i/i+2 to i/i+8) [1]. In stark contrast, newer eUAAs (pCaaF, O4bbY, pVsaF, pAaF) demonstrate efficient cyclization (yields >80–100%) across a much broader range, from i/i+2 to i/i+20, enabling the formation of significantly larger macrocycles [1].

Peptide Macrocyclization Genetic Code Expansion E. coli Biosynthesis

Binding Affinity: O2beY vs. pVsaF

Swapping the O2beY cyclization module for another eUAA (pVsaF) within the same macrocyclic peptide scaffold (Strep-m3) results in a marked loss of target binding affinity. The O2beY-linked peptide exhibits a KD of 20 nM for streptavidin, whereas the pVsaF-cyclized variant shows a 17-fold reduction in affinity, with a KD of 343 nM [1].

Macrocyclic Peptide Inhibitor Binding Affinity (KD) Streptavidin

Alkylation Yield and Solvent Choice

The key O-alkylation step in the synthesis of O-(2-bromoethyl)-tyrosine shows a significant dependence on the reaction solvent. Comparative studies reveal that using dimethylformamide (DMF) as the solvent provides a 65% yield for this alkylation, which substantially outperforms the yields obtained with alternative solvents such as dimethyl sulfoxide (DMSO) (52% yield) and acetonitrile (41% yield) .

Unnatural Amino Acid Synthesis O-Alkylation Reaction Optimization

Synthesis Yield: O2beY vs. 18F-FET

The analogous radiolabeled compound, O-(2-[18F]fluoroethyl)-L-tyrosine (18F-FET), a PET imaging agent, is synthesized with a low overall radiochemical yield of 4.4% [1]. In contrast, the non-radiolabeled O-(2-bromoethyl)-tyrosine (O2beY) can be synthesized via a conventional organic synthesis route with a significantly higher yield of 65% for its key alkylation step .

PET Imaging Radiochemistry 18F-FET

Optimal Use Cases for O2beY


Thioether-Bridged Macrocycle Library Synthesis

O2beY is ideal for the ribosomal construction of macrocyclic peptide libraries in E. coli where the desired ring size is small to medium (2 to 8 amino acids between the ncAA and cysteine). Its established, high-yield cyclization (80–100%) for these distances ensures efficient production of conformationally constrained peptides for screening against protein-protein interaction (PPI) targets [1].

High-Affinity Macrocyclic Inhibitor Evaluation

When a high-affinity macrocyclic inhibitor has been discovered using an O2beY-based library (e.g., a streptavidin binder with KD = 20 nM), O2beY must be procured to reproduce and characterize this specific molecule. As demonstrated, substituting O2beY with another eUAA like pVsaF can cause a 17-fold loss in binding affinity, making O2beY the only appropriate reagent for validating and developing that specific lead compound [1].

In-House O2beY Synthesis Protocol

For research groups planning to produce O2beY in-house for large-scale peptide engineering or protein stapling projects, the choice of reaction solvent is critical. The evidence indicates that using DMF for the O-alkylation step provides the highest yield (65%), compared to DMSO (52%) or acetonitrile (41%), offering a clear, data-driven optimization parameter for a more economical and efficient synthetic protocol [1].

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